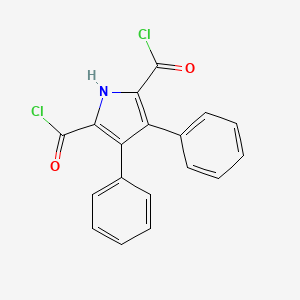
1H-Pyrrole-2,5-dicarbonyl dichloride, 3,4-diphenyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1H-Pyrrole-2,5-dicarbonyl dichloride, 3,4-diphenyl- is a specialized organic compound belonging to the pyrrole family. Pyrroles are five-membered heterocyclic aromatic compounds with a nitrogen atom in the ring. This particular compound is characterized by the presence of two carbonyl chloride groups at positions 2 and 5, and phenyl groups at positions 3 and 4 on the pyrrole ring. Its unique structure makes it a valuable intermediate in organic synthesis and various chemical reactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrrole-2,5-dicarbonyl dichloride, 3,4-diphenyl- typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of pyrrole with benzoyl chloride derivatives in the presence of a catalyst. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the carbonyl chloride groups.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis starting from readily available raw materials. The process often includes purification steps such as recrystallization or chromatography to obtain the desired product with high purity. The specific conditions and reagents used can vary depending on the scale of production and desired yield.
化学反应分析
Types of Reactions
1H-Pyrrole-2,5-dicarbonyl dichloride, 3,4-diphenyl- undergoes various chemical reactions, including:
Substitution Reactions: The carbonyl chloride groups can be substituted with other nucleophiles such as amines or alcohols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Reagents like amines, alcohols, and thiols are commonly used in substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amide derivative, while oxidation may produce a carboxylic acid derivative.
科学研究应用
1H-Pyrrole-2,5-dicarbonyl dichloride, 3,4-diphenyl- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibitors and as a building block for biologically active molecules.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 1H-Pyrrole-2,5-dicarbonyl dichloride, 3,4-diphenyl- involves its interaction with specific molecular targets. The carbonyl chloride groups are highly reactive and can form covalent bonds with nucleophilic sites on proteins or other biomolecules. This reactivity can lead to the inhibition of enzyme activity or modification of protein function, which is useful in various biochemical studies.
相似化合物的比较
Similar Compounds
1H-Pyrrole-2,4-dicarboxylic acid, 3,5-dimethyl-, diethyl ester: This compound has similar structural features but different substituents, leading to different chemical properties and applications.
2,5-Dimethyl-1H-pyrrole: Another pyrrole derivative with different substituents, used in different chemical reactions and applications.
Uniqueness
1H-Pyrrole-2,5-dicarbonyl dichloride, 3,4-diphenyl- is unique due to the presence of both carbonyl chloride and phenyl groups, which confer distinct reactivity and potential for diverse applications in synthesis and research.
This detailed overview provides a comprehensive understanding of 1H-Pyrrole-2,5-dicarbonyl dichloride, 3,4-diphenyl-, covering its preparation, reactions, applications, mechanism of action, and comparison with similar compounds
属性
CAS 编号 |
365214-51-3 |
|---|---|
分子式 |
C18H11Cl2NO2 |
分子量 |
344.2 g/mol |
IUPAC 名称 |
3,4-diphenyl-1H-pyrrole-2,5-dicarbonyl chloride |
InChI |
InChI=1S/C18H11Cl2NO2/c19-17(22)15-13(11-7-3-1-4-8-11)14(16(21-15)18(20)23)12-9-5-2-6-10-12/h1-10,21H |
InChI 键 |
SPIGQLTZUOLMIZ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=C(NC(=C2C3=CC=CC=C3)C(=O)Cl)C(=O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Chloro-5-methyl-N-[(oxolan-2-yl)methyl]pyrimidin-4-amine](/img/structure/B14237666.png)
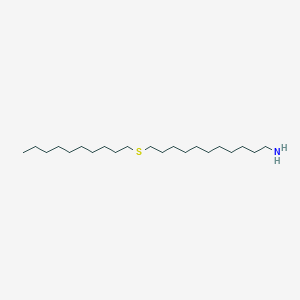
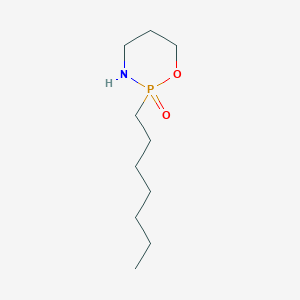
![1,4-Diiodo-2,5-bis{2-[2-(2-methoxyethoxy)ethoxy]ethoxy}benzene](/img/structure/B14237679.png)

![{[2-(4-Bromophenyl)propan-2-yl]oxy}(triethyl)silane](/img/structure/B14237705.png)
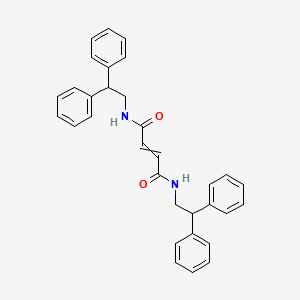
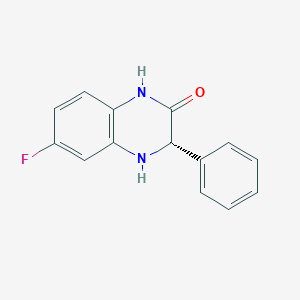
ethanenitrile](/img/structure/B14237737.png)
![Oxazole, 4,5-dihydro-4,4-dimethyl-2-[2-[(phenylmethyl)seleno]phenyl]-](/img/structure/B14237747.png)
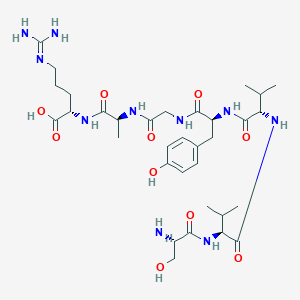

![6-(6-Bromohexyl)-5,6-dihydrobenzo[f][1,7]naphthyridin-4-ium bromide](/img/structure/B14237769.png)

